

The 10PANX Peptide: A Technical Guide to a Pannexin-1 Channel Inhibitor

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An In-depth Analysis of the WRQAAFVDSY Peptide for Researchers, Scientists, and Drug Development Professionals

Abstract

The **10PANX** peptide, with the amino acid sequence WRQAAFVDSY, is a synthetic mimetic peptide that acts as a competitive inhibitor of the Pannexin-1 (PANX1) channel.[1][2] By mimicking a sequence within the second extracellular loop of the PANX1 protein, **10PANX** effectively blocks the channel, thereby attenuating the release of adenosine triphosphate (ATP) and subsequent downstream signaling events.[2][3] This inhibitory action has significant implications for cellular processes such as inflammation, apoptosis, and nociceptive signaling. This technical guide provides a comprehensive overview of the **10PANX** peptide, including its mechanism of action, detailed experimental protocols, quantitative data on its inhibitory effects, and a visualization of the associated signaling pathways.

Introduction

Pannexin-1 (PANX1) is a ubiquitously expressed protein that forms large-pore channels in the plasma membrane, facilitating the passage of ions and small molecules, most notably ATP.[4] [5] The release of extracellular ATP acts as a crucial signaling molecule, activating purinergic receptors such as the P2X7 receptor (P2X7R).[1][6] This signaling cascade is implicated in a variety of physiological and pathological processes, including the inflammatory response, programmed cell death, and the transmission of pain signals.[6][7]



The **10PANX** peptide has emerged as a valuable research tool for elucidating the role of PANX1 channels in these processes.[8] Its specificity as a competitive inhibitor allows for the targeted investigation of PANX1 function in various cellular and in vivo models.[1][2] This guide aims to equip researchers with the necessary technical information to effectively utilize the **10PANX** peptide in their studies.

Mechanism of Action

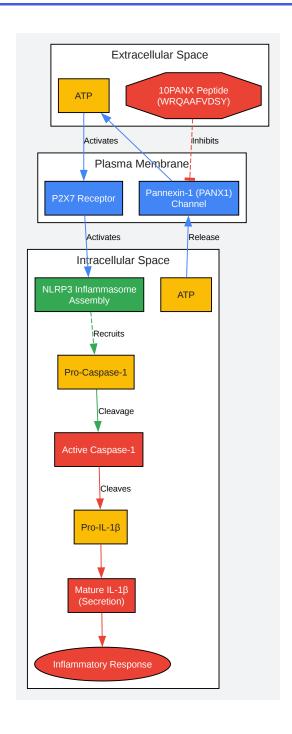
The **10PANX** peptide functions as a competitive antagonist of the PANX1 channel.[1] Its amino acid sequence, WRQAAFVDSY, corresponds to a region within the second extracellular loop of the PANX1 protein.[2][3] By binding to the channel, **10PANX** sterically hinders its opening, thereby preventing the efflux of ATP from the cell.[1][9] This blockade of ATP release subsequently inhibits the activation of downstream signaling pathways, most notably the P2X7R-mediated cascade that leads to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β).[1][4][5]

The inhibitory effect of **10PANX** has been demonstrated to be selective for PANX1 channels, without significantly altering the membrane currents mediated by other channels, such as the P2X7R itself.[8]

Signaling Pathway

The inhibitory action of the **10PANX** peptide is best understood in the context of the PANX1-mediated signaling pathway. Under various stimuli, such as high extracellular potassium, mechanical stress, or receptor activation, PANX1 channels open, leading to the release of ATP into the extracellular space. This extracellular ATP then binds to and activates P2X7 receptors on the same or neighboring cells. P2X7R activation triggers a cascade of events, including potassium efflux and the assembly of the NLRP3 inflammasome. The inflammasome, in turn, activates caspase-1, which cleaves pro-IL-1 β into its mature, active form, leading to its secretion and the propagation of the inflammatory response. The **10PANX** peptide intervenes at the initial step of this pathway by blocking the PANX1 channel and preventing ATP release.





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Caption: The 10PANX peptide inhibits the PANX1-mediated inflammatory signaling pathway.

Quantitative Data

The inhibitory efficacy of the **10PANX** peptide has been quantified in various experimental settings. The following tables summarize key findings from the literature.



Table 1: Inhibition of ATP Release by 10PANX Peptide

Cell Type	Stimulus	10PANX Concentration	% Inhibition of ATP Release	Reference
Human Red Blood Cells	Lowered pO ₂	200 μΜ	90.9 ± 15.5%	[1]
B16-BL6 Cells	Hypo-osmotic Shock	100 μΜ	~19%	[10]
B16-BL6 Cells	Hypo-osmotic Shock	12.5 μM - 400 μM	U-shaped dose- response	[10]
Thoracic Ducts	Phenylephrine	300 μΜ	Significant reduction	[2]

Table 2: Inhibition of Inflammatory Responses by 10PANX Peptide

Cell Type	Response Measured	10PANX Concentration	% Inhibition	Reference
Macrophages	P2X7-mediated dye uptake	Not specified	Selective inhibition	[8]
Macrophages	ATP-mediated IL-1β release	200 μΜ	Complete inhibition	[6]
Macrophages	Caspase-1 activation	200 μΜ	Complete inhibition	[6]
Neuropathic Rats	Mechanical hyperalgesia	300 μM (intrathecal)	Significant decrease	[3][7]
Neuropathic Rats	C-reflex wind-up	300 μM (intrathecal)	Significant depression	[3][7]

Table 3: Inhibition of Pannexin-1 Currents by 10PANX Peptide



Experimental System	Response Measured	10PANX Concentration	% Inhibition	Reference
Pyramidal Neurons	NMDAR-induced secondary current	Not specified	> 70%	

Experimental Protocols

This section provides detailed methodologies for key experiments involving the **10PANX** peptide, based on established protocols from the scientific literature.

Preparation of 10PANX Peptide Stock Solution

Materials:

- 10PANX peptide (lyophilized powder)
- Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
- Vortex mixer
- Microcentrifuge

- Briefly centrifuge the vial of lyophilized 10PANX peptide to ensure the powder is at the bottom.
- Reconstitute the peptide in sterile water or buffer to a desired stock concentration (e.g., 1-10 mM). The solubility in sterile water is reported to be >10 mM.[1]
- Gently vortex to dissolve the peptide completely.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.



In Vitro ATP Release Assay

This protocol is adapted from studies measuring ATP release from cultured cells.[10]

Materials:

- Cultured cells of interest (e.g., B16-BL6 cells)
- Physiological salt solution (e.g., Tyrode's solution)
- Stimulus for PANX1 opening (e.g., hypo-osmotic solution, phenylephrine)
- 10PANX peptide stock solution
- ATP bioluminescence assay kit
- Luminometer
- 96-well white-walled plates

- Seed cells in a 96-well white-walled plate and culture until they reach the desired confluency.
- Wash the cells with the physiological salt solution.
- Pre-incubate the cells with the desired concentration of 10PANX peptide (or vehicle control)
 in the physiological salt solution for a specified time (e.g., 10-30 minutes).
- Induce PANX1 channel opening by adding the stimulus.
- At various time points after stimulation, collect a sample of the extracellular medium.
- Measure the ATP concentration in the collected medium using an ATP bioluminescence assay kit according to the manufacturer's instructions.
- Quantify the luminescence using a luminometer.



 Calculate the percentage of inhibition of ATP release by comparing the results from 10PANXtreated cells to the vehicle-treated control cells.



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Caption: Workflow for an in vitro ATP release assay using the 10PANX peptide.

In Vitro IL-1β Release Assay

This protocol is based on the methodology described by Pelegrin and Surprenant (2006).[6]

Materials:

- Macrophage cell line (e.g., THP-1) or primary macrophages
- Lipopolysaccharide (LPS)
- ATP
- 10PANX peptide stock solution
- ELISA kit for IL-1β
- Cell culture medium and supplements

- Culture macrophages in appropriate cell culture plates.
- Prime the cells with LPS (e.g., 1 μg/mL) for a specified period (e.g., 4 hours) to induce the expression of pro-IL-1β.
- Wash the cells to remove the LPS.
- Pre-incubate the cells with the desired concentration of 10PANX peptide (e.g., 200 μM) or vehicle control for 30 minutes.



- Stimulate the cells with ATP (e.g., 5 mM) for a short period (e.g., 30 minutes) to activate the P2X7R and induce IL-1β release.
- Collect the cell culture supernatant.
- Measure the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Determine the percentage of inhibition of IL-1 β release by comparing the **10PANX**-treated samples to the vehicle-treated controls.

In Vivo Administration in a Neuropathic Pain Model

This protocol is based on the study by Bravo et al. (2014).[3][7]

Materials:

- Animal model of neuropathic pain (e.g., spared nerve injury in rats)
- 10PANX peptide solution for injection
- Intrathecal injection apparatus
- Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia)

- Induce neuropathic pain in the animal model according to established procedures.
- After the development of neuropathic pain, administer the 10PANX peptide via intrathecal injection at the desired dose (e.g., 300 μM in a specific volume).
- At various time points after the injection, assess the nociceptive behavior of the animals using appropriate tests (e.g., paw withdrawal threshold to mechanical stimuli).
- Compare the behavioral responses of the 10PANX-treated animals to a vehicle-treated control group to determine the effect of the peptide on neuropathic pain.



Conclusion

The **10PANX** peptide is a potent and selective inhibitor of the Pannexin-1 channel, making it an invaluable tool for investigating the physiological and pathological roles of PANX1-mediated ATP release. Its ability to disrupt the PANX1-P2X7R-inflammasome axis has significant implications for research in inflammation, immunology, neuroscience, and drug development. The detailed protocols and quantitative data presented in this technical guide provide a solid foundation for researchers to design and execute experiments utilizing this important peptide. Further research into the therapeutic potential of **10PANX** and its derivatives may lead to the development of novel treatments for a range of inflammatory and pain-related disorders.

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